molecular formula C27H44O B196358 Lumisterol 3 CAS No. 5226-01-7

Lumisterol 3

Cat. No. B196358
CAS RN: 5226-01-7
M. Wt: 384.6 g/mol
InChI Key: UCTLRSWJYQTBFZ-XMVWLVNMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lumisterol 3 (L3) is a photoisomer of previtamin D3 . It is part of the vitamin D family of steroid compounds and is the (9β,10α) stereoisomer of ergosterol . It was produced as a photochemical by-product in the preparation of vitamin D1, which was a mixture of vitamin D2 and lumisterol .


Synthesis Analysis

Lumisterol can be formed from previtamin D3 in the epidermis by prolonged UVB exposure . It is metabolized by the cytochrome P450 (CYP) isoform CYP11A1 in a variety of tissues to several hydroxylated metabolites . Vitamin D2 can also be formed from lumisterol by an electrocyclic ring opening and subsequent sigmatropic [1,7] hydride shift .


Molecular Structure Analysis

The molecular formula of Lumisterol 3 is C27H44O . It is a normal human secosterooid metabolite from the class of vitamin D3 photoisomer derivatives .


Chemical Reactions Analysis

CYP11A1 initiates the metabolism of lumisterol (L3) through sequential hydroxylation of the side chain to produce 20(OH)L3, 22(OH)L3, 20,22(OH)2L3, and 24(OH)L3 . CYP11A1 also acts on 7-dehydrocholesterol (7DHC) producing 22(OH)7DHC, 20,22(OH)27DHC, and 7-dehydropregnenolone (7DHP) which can be converted to the D3 and L3 configurations following exposure to UVB .


Physical And Chemical Properties Analysis

The molecular weight of Lumisterol 3 is 384.64 . It is a solid substance with an off-white to light yellow color .

Scientific Research Applications

Skin Aging and Photoprotection

The active metabolites of Vitamin D3 (D3) and Lumisterol 3 (L3) exert a variety of anti-aging and photoprotective effects on the skin . These effects are achieved through immunomodulation and include anti-inflammatory actions, regulation of keratinocytes proliferation, and differentiation programs to build the epidermal barrier necessary for maintaining skin homeostasis .

Antioxidative Responses

L3 induces antioxidative responses, inhibits DNA damage, and induces DNA repair mechanisms to attenuate premature skin aging and cancerogenesis .

Interaction with Multiple Nuclear Receptors

The mechanism of action of L3 involves interaction with multiple nuclear receptors including VDR, AhR, LXR, reverse agonism on RORα and -γ, and non-genomic actions through 1,25D3-MARRS receptor and interaction with the non-genomic binding site of the VDR .

Prevention and Treatment of Premature Skin Aging

Active forms of Vitamin D3 including its canonical (1,25 (OH)2 D3) and noncanonical (CYP11A1-initiated) D3 derivatives as well as L3 derivatives are promising agents for the prevention, attenuation, or treatment of premature skin aging .

Inhibition of Human Skin Cells Proliferation

The hydroxylumisterols of L3 inhibited the proliferation of human skin cells in a cell type-dependent fashion with predominant effects on epidermal keratinocytes .

Inhibition of Melanoma Proliferation

Hydroxylumisterols of L3 also inhibited melanoma proliferation in both monolayer and soft agar .

Stimulation of Gene Expression

20-Hydroxylumisterol stimulated the expression of several genes, including those associated with keratinocyte differentiation and antioxidative responses, while inhibiting the expression of others including RORA and RORC .

Inhibition of RORα and RORγ Transactivation Activities

Inhibition of RORα and RORγ transactivation activities in a Tet-on CHO cell reporter system, RORα co-activator assays and inhibition of (RORE)-LUC reporter activity in skin cells, in conjunction with molecular modeling, identified RORα and RORγ as excellent receptor candidates for the hydroxylumisterols .

Mechanism of Action

Target of Action

Lumisterol 3 (L3) primarily targets the CYP11A1 enzyme . This enzyme initiates the metabolism of L3 through sequential hydroxylation of the side chain . The metabolites of L3 interact with multiple nuclear receptors, including the Vitamin D Receptor (VDR) , Retinoic Acid Receptor-related Orphan Receptors (RORα and RORγ) , and the Aryl Hydrocarbon Receptor (AhR) .

Mode of Action

L3 interacts with its targets to produce a variety of biologically active metabolites. The CYP11A1 enzyme initiates the metabolism of L3, producing hydroxylated derivatives such as 20(OH)L3, 22(OH)L3, 20,22(OH)2L3, and 24(OH)L3 . These metabolites can interact with the VDR, RORα/γ, and AhR .

Biochemical Pathways

The primary biochemical pathway involved in the action of L3 is the lumisterogenic pathway . This pathway is initiated by the CYP11A1 enzyme, which hydroxylates L3 to produce various metabolites . These metabolites display biological activity, including anti-proliferative, anti-inflammatory, anti-cancer, and pro-differentiation properties .

Pharmacokinetics

The pharmacokinetics of L3 involve its metabolism by the CYP11A1 enzyme to produce various hydroxylated derivatives . These metabolites have been detected in human serum, epidermis, and the porcine adrenal gland , indicating that they are produced in vivo and can enter the systemic circulation .

Result of Action

The metabolites of L3 exert a variety of effects at the molecular and cellular levels. They inhibit the proliferation of human skin cells, particularly epidermal keratinocytes . They also inhibit melanoma proliferation . Additionally, these metabolites stimulate the expression of several genes associated with keratinocyte differentiation and antioxidative responses .

Action Environment

The action of L3 is influenced by environmental factors such as ultraviolet B (UVB) radiation . UVB radiation induces the photochemical transformation of 7-dehydrocholesterol, an intermediate in cholesterol biosynthesis, to produce L3 . Therefore, the action, efficacy, and stability of L3 are dependent on the presence and intensity of UVB radiation .

Safety and Hazards

Lumisterol 3 may cause long-lasting harmful effects to aquatic life . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . In case of skin contact, it is advised to wash the affected area with soap and water .

Future Directions

Novel derivatives of vitamin D3 and lumisterol are promising photoprotective agents . They could be administered orally and/or topically . Other forms of parenteral application of vitamin D3 precursor should be considered to avoid its predominant metabolism to 25(OH)D3 that is not recognized by CYP11A1 enzyme . The efficacy of topically applied vitamin D3 and L3 derivatives needs further clinical evaluation in future trials .

properties

IUPAC Name

(3S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3/t19-,21+,23-,24+,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTLRSWJYQTBFZ-XMVWLVNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lumisterol 3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006505
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Lumisterol 3

CAS RN

5226-01-7
Record name Lumisterol3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5226-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9beta,10alpha-Cholesta-5,7-dien-3beta-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005226017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9β,10α-cholesta-5,7-dien-3β-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.660
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Lumisterol 3
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006505
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lumisterol 3
Reactant of Route 2
Lumisterol 3
Reactant of Route 3
Lumisterol 3
Reactant of Route 4
Lumisterol 3
Reactant of Route 5
Lumisterol 3
Reactant of Route 6
Lumisterol 3

Q & A

Q1: How does Lumisterol 3 affect calcium uptake in cells?

A: Lumisterol 3, a structural isomer of 1α,25-Dihydroxyvitamin D3 (1,25D3), exhibits similar effects on calcium uptake. Research suggests that it acts through a putative membrane receptor, triggering a cascade of intracellular events. These include the activation of voltage-dependent calcium channels (VDCC) and the involvement of protein kinase A (PKA), protein kinase C (PKC), and extracellular signal-regulated kinase (ERK) pathways []. This activation ultimately leads to increased calcium uptake in specific cell types, like rat Sertoli cells [].

Q2: Is the effect of Lumisterol 3 on calcium uptake solely dependent on genomic mechanisms?

A: Research suggests that Lumisterol 3, unlike 1,25D3 which acts through both genomic and non-genomic pathways, primarily exerts its effects through non-genomic mechanisms. Evidence for this comes from studies showing rapid responses in calcium uptake upon Lumisterol 3 treatment [, ]. This rapid action points towards a mechanism that doesn't rely solely on changes in gene expression, which typically take longer to manifest.

Q3: What structural features of Lumisterol 3 are important for its biological activity?

A: Lumisterol 3 and 1α,25-Dihydroxyvitamin D3 (1,25D3) share a similar structure but differ in the spatial arrangement of their A-ring side chain. Lumisterol 3 exists in a fixed 6-s-cis conformation, while 1,25D3 exhibits flexibility, switching between 6-s-cis and 6-s-trans conformations []. This structural difference is crucial for their interaction with different receptors and subsequent biological activities. For instance, the fixed 6-s-cis conformation of Lumisterol 3 makes it a potent agonist for rapid responses mediated by putative membrane receptors, while the 6-s-trans conformation is preferred for genomic responses elicited by the nuclear Vitamin D Receptor (VDRnuc) [].

Q4: Are there any known antagonists for Lumisterol 3's effects?

A: While specific antagonists for Lumisterol 3 haven't been explicitly mentioned in the provided research, studies indicate that 1β,25(OH)2D3 acts as a selective antagonist for rapid responses mediated by the putative membrane vitamin D receptor (VDRmem) []. Since Lumisterol 3 primarily acts through this receptor, 1β,25(OH)2D3 could potentially antagonize its effects as well.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.